molecular formula C9H15N3O B11943385 [(2-Methylcyclohexen-1-yl)methylideneamino]urea CAS No. 102943-52-2

[(2-Methylcyclohexen-1-yl)methylideneamino]urea

Cat. No.: B11943385
CAS No.: 102943-52-2
M. Wt: 181.23 g/mol
InChI Key: SNORNDIJWKDGOY-UHFFFAOYSA-N
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Description

[(2-Methylcyclohexen-1-yl)methylideneamino]urea is a chemical compound with the molecular formula C9H16N2O It is known for its unique structure, which includes a cyclohexene ring substituted with a methyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methylcyclohexen-1-yl)methylideneamino]urea typically involves the reaction of 2-methylcyclohexanone with urea in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2-Methylcyclohexanone and urea.

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Moderate temperatures (50-70°C) and stirring for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(2-Methylcyclohexen-1-yl)methylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted urea derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

[(2-Methylcyclohexen-1-yl)methylideneamino]urea has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Methylcyclohexen-1-yl)methylideneamino]urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

[(2-Methylcyclohexen-1-yl)methylideneamino]urea can be compared with other similar compounds, such as:

    1-Methylcyclohexene: A simpler analog with a similar cyclohexene ring but lacking the urea moiety.

    3-Methylcyclohexene: Another analog with a different position of the methyl group.

    4-Methylcyclohexene: Similar to 1-Methylcyclohexene but with the methyl group in a different position.

Properties

CAS No.

102943-52-2

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

[(2-methylcyclohexen-1-yl)methylideneamino]urea

InChI

InChI=1S/C9H15N3O/c1-7-4-2-3-5-8(7)6-11-12-9(10)13/h6H,2-5H2,1H3,(H3,10,12,13)

InChI Key

SNORNDIJWKDGOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1)C=NNC(=O)N

Origin of Product

United States

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